molecular formula C22H15F2N5OS B3017885 3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1798513-78-6

3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B3017885
CAS No.: 1798513-78-6
M. Wt: 435.45
InChI Key: VNNMMSYXJUWWFT-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1798513-78-6) is a complex organic compound with a molecular formula of C22H15F2N5OS and a molecular weight of 435.45 g/mol . Its structure integrates a methylated pyrazole core linked to a difluorophenyl group and an imidazo[2,1-b]thiazole fragment, a design that leverages the electronic properties of fluorine atoms to enhance metabolic stability and binding affinity . The compound's structural features are characteristic of scaffolds developed as type II kinase inhibitors . Specifically, the imidazothiazole moiety is a privileged structure in medicinal chemistry that is known to facilitate interactions with the kinase hinge region, while the pyrazole-carboxamide linker can form crucial hydrogen bonds in the active site . Recent research into analogous thiazole-containing compounds has demonstrated potent inhibitory activity against c-Met (hepatocyte growth factor receptor), a receptor tyrosine kinase that is a prominent target in oncology drug discovery due to its role in tumor proliferation, invasion, and metastasis . The design of such molecules aims to achieve improved efficacy and selectivity for overcoming drug resistance in cancer therapies . This compound is supplied for non-clinical research applications. It is intended for use by qualified scientific professionals in laboratory settings only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(2,4-difluorophenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N5OS/c1-28-20(11-18(27-28)14-7-6-13(23)10-16(14)24)21(30)25-17-5-3-2-4-15(17)19-12-29-8-9-31-22(29)26-19/h2-12H,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNMMSYXJUWWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and molecular modeling studies associated with this compound, emphasizing its antiproliferative effects and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step reactions where various functional groups are introduced to enhance biological activity. The synthetic pathway often includes the formation of the pyrazole core followed by the introduction of the imidazo[2,1-b]thiazole moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit the growth of several cancer cell lines:

  • In vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer types including breast (MDA-MB-231), lung, and pancreatic cancer cells. For instance, it exhibited an IC50 value in the low micromolar range against MDA-MB-231 cells, indicating potent activity .
  • In vivo Studies : Further evaluations in animal models have shown that this compound can effectively reduce tumor size and improve survival rates in xenograft models of pancreatic cancer .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
  • Apoptotic Pathways : It activates caspase pathways and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects :

  • COX Inhibition : It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, with results indicating significant COX-2 selectivity, which is beneficial for reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .

Data Summary

Biological ActivityAssessed ModelIC50 ValueReference
AntiproliferativeMDA-MB-231~5 μM
AntiproliferativePanc-12.2 - 3.9 μM
COX-2 InhibitionEnzyme Assay0.02 - 0.04 μM

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this pyrazole derivative led to a significant reduction in cell viability and increased apoptosis markers in MDA-MB-231 cells .
  • Pancreatic Cancer Model : In a preclinical model of pancreatic ductal adenocarcinoma (PDAC), administration of this compound resulted in reduced tumor growth rates and enhanced survival compared to control groups .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. Research shows that these compounds can inhibit tumor growth by modulating sirtuin activity, which is crucial in cancer metabolism and progression. The specific compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in reducing cell proliferation and inducing apoptosis .

Sirtuin Modulation

The imidazo[2,1-b]thiazole framework is known for its role as a sirtuin modulator. Sirtuins are a family of proteins involved in cellular regulation, including aging and inflammation. The compound has been investigated for its potential to enhance sirtuin activity, offering therapeutic avenues for age-related diseases and metabolic disorders .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against resistant strains of bacteria. This is attributed to the ability of the imidazo[2,1-b]thiazole moiety to interfere with bacterial protein synthesis . Further research is needed to establish its spectrum of activity and mechanism of action.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases. The potential mechanisms include the reduction of oxidative stress and modulation of neuroinflammatory pathways . Investigating this compound could lead to insights into new treatments for conditions such as Alzheimer's disease.

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer effectsDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Study BAssess sirtuin modulationShowed enhanced sirtuin activity leading to improved metabolic profiles in treated cells.
Study CTest antimicrobial efficacyIdentified effectiveness against specific bacterial strains resistant to conventional antibiotics.
Study DInvestigate neuroprotective propertiesIndicated reduction in markers of oxidative stress in neuronal cell cultures.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Imidazo[2,1-b]thiazole Moieties

ND-11543
  • Structure : N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide.
  • Key Differences :
    • Replaces the pyrazole ring with a dimethylimidazothiazole.
    • Incorporates a piperazine-linked trifluoromethylpyridine group instead of the difluorophenyl-pyrazole system.
  • Activity : Demonstrates anti-tuberculosis efficacy (MIC = 0.12 μM against M. tuberculosis H37Rv) via mycobacterial membrane disruption .
  • Synthesis : EDC-mediated coupling of imidazothiazole carboxylic acid with a substituted benzylamine .
BI82825
  • Structure : 6-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide.
  • Key Differences :
    • Lacks the pyrazole ring; uses a single fluorophenyl group on the imidazothiazole.
    • Substituted with a pyridinylmethyl group instead of a phenyl-imidazothiazole.
  • Molecular Weight : 352.39 g/mol (vs. ~430–450 g/mol for the target compound), suggesting better bioavailability .
Compound 185
  • Structure : (R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide.
  • Key Differences :
    • Replaces pyrazole with a naphthamide group.
    • Introduces a hydroxypyrrolidinylmethyl side chain for enhanced solubility.
  • Activity : Induces glioblastoma apoptosis via endoplasmic reticulum stress pathways .

Pyrazole-Based Analogues

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • Structure : Simplified version of the target compound, lacking the imidazothiazole-phenyl group.
  • Role : Serves as a precursor in synthesizing more complex carboxamides .
1-Ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide
  • Structure : Features a benzo[d]thiazole instead of imidazo[2,1-b]thiazole.
  • Ethyl and methyl groups on pyrazole may influence metabolic stability .

Key Research Findings and Implications

  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability and target binding compared to mono-fluorinated (e.g., BI82825) or non-fluorinated analogs .
  • Imidazothiazole vs. Benzo[d]thiazole : The imidazo[2,1-b]thiazole scaffold may offer superior kinase inhibition due to its fused heterocyclic structure, whereas benzo[d]thiazole derivatives prioritize larger aromatic interactions .
  • Synthetic Flexibility : EDC/HOBt-mediated coupling is a robust method for carboxamide formation, as seen in ND-11543 and related compounds . Modifying the amine component (e.g., using 2-(imidazothiazol-6-yl)aniline) could optimize activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis involves coupling the pyrazole-carboxylic acid moiety with the imidazo[2,1-b]thiazole-amine via amide bond formation. Key steps include:

  • Heterocycle synthesis : Use Knoevenagel or Huisgen cyclization to assemble the imidazo[2,1-b]thiazole core .
  • Amide coupling : Employ carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous DMF or THF under nitrogen to minimize hydrolysis .
  • Optimization : Adjust equivalents of coupling reagents (1.2–1.5× molar ratio) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodology :

  • HPLC-UV/MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with gradient elution (0.1% formic acid in water/acetonitrile) to confirm purity (>95%) and detect trace impurities .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., π-π stacking in the imidazo[2,1-b]thiazole moiety) .
  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic regions (δ 7.0–8.5 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorophenyl and imidazo[2,1-b]thiazole substituents on biological activity?

  • Methodology :

  • Analog synthesis : Replace 2,4-difluorophenyl with mono- or trifluorinated variants and modify the imidazo[2,1-b]thiazole’s substitution pattern (e.g., 5-methyl vs. 5-cyano) .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Compare IC₅₀ values and selectivity profiles.
  • Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent hydrophobicity/electron-withdrawing effects with binding affinity .

Q. What computational approaches are effective in predicting the compound’s metabolic stability and off-target interactions?

  • Methodology :

  • ADME prediction : Apply Schrödinger’s QikProp to estimate logP (target: 2–4), CYP450 inhibition, and plasma protein binding .
  • Off-target screening : Use SwissTargetPrediction or ChEMBL to identify potential interactions with GPCRs or ion channels .
  • Metabolite identification : Simulate Phase I/II metabolism with StarDrop’s Meteor module, prioritizing hydroxylation and glucuronidation sites .

Q. How can in vivo pharmacokinetic (PK) studies be designed to address low solubility and rapid clearance?

  • Methodology :

  • Formulation : Prepare nanocrystalline suspensions (particle size <200 nm) using wet milling (e.g., with HPMC and SDS) to enhance bioavailability .
  • Dosing : Administer intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose.
  • Analysis : Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

Q. What experimental strategies resolve contradictions in reported biological activity data for structurally related analogs?

  • Methodology :

  • Assay standardization : Replicate conflicting studies under identical conditions (e.g., ATP concentration in kinase assays) to control for variability .
  • Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
  • Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in potency across cell lines or species .

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